molecular formula C21H24N4O3 B2907084 N-(3,4-dimethoxybenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide CAS No. 1251704-75-2

N-(3,4-dimethoxybenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide

Cat. No.: B2907084
CAS No.: 1251704-75-2
M. Wt: 380.448
InChI Key: ZRNMLEYEJDECLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethoxybenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide is a synthetic small molecule designed for research applications. This compound features a complex structure combining nicotinamide, pyrazole, and dimethoxybenzyl motifs, which are scaffolds frequently explored in medicinal chemistry for their diverse biological activities. Compounds with similar structural features, particularly those containing the pyrazole-nicotinamide core, have been investigated for their potential as antifungal agents, targeting plant pathogens like Sclerotinia sclerotiorum . Other research on structurally related N-benzyl pyrazole carboxamides has highlighted their potential as antiproliferative agents and autophagy modulators in cancer cell line studies, such as in pancreatic cancer models . The specific mechanism of action, biological activity, and primary research applications for this exact compound require further experimental characterization. This product is intended for laboratory research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary safety and handling assessments prior to use.

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-6-(3,4,5-trimethylpyrazol-1-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3/c1-13-14(2)24-25(15(13)3)20-9-7-17(12-22-20)21(26)23-11-16-6-8-18(27-4)19(10-16)28-5/h6-10,12H,11H2,1-5H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRNMLEYEJDECLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C2=NC=C(C=C2)C(=O)NCC3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxybenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide typically involves the following steps:

    Formation of the nicotinamide core: This can be achieved through the reaction of nicotinic acid with appropriate amines under dehydrating conditions.

    Introduction of the pyrazolyl group: The pyrazolyl group can be introduced via a condensation reaction between a pyrazole derivative and the nicotinamide core.

    Attachment of the dimethoxybenzyl group: This step involves the alkylation of the nicotinamide core with a dimethoxybenzyl halide under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxybenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles (pyrimidines vs. pyridines) and substituent motifs (e.g., benzyl, alkylamino, or sulfur-containing groups). Below is a comparative analysis with key pyrimidine derivatives from the literature, focusing on substituent effects and biological activity.

Core Heterocycle Differences
  • Pyrimidin-4(3H)-ones (e.g., compounds 4b , 5c in ):
    These feature a six-membered ring with two nitrogen atoms, enabling interactions with enzymes like reverse transcriptase or dihydrofolate reductase. Their mechanism often involves mimicking nucleic acid precursors .
  • Nicotinamide Derivatives :
    The pyridine core in the target compound may favor interactions with NAD⁺-dependent enzymes (e.g., PARPs or sirtuins) rather than nucleic acid biosynthesis pathways. This distinction suggests divergent therapeutic applications compared to pyrimidines .
Substituent Analysis
Compound Name Core Structure Key Substituents Biological Activity Potency (MIC Range, μg/mL) Reference
N-(3,4-dimethoxybenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide Nicotinamide 3,4-dimethoxybenzyl; 3,4,5-trimethylpyrazole Not yet reported N/A N/A
4b (6-(3,4-dimethoxybenzyl)-2-(2-diethylamino)ethylthio-5-ethylpyrimidin-4(3H)-one) Pyrimidin-4(3H)-one 3,4-dimethoxybenzyl; diethylaminoethylthio Antibacterial 8–32 (vs. S. aureus)
5c (6-(3,4-dimethoxybenzyl)-5-ethyl-2-[2-(pyrrolidin-1-yl)ethyl]thiopyrimidin-4(3H)-one) Pyrimidin-4(3H)-one 3,4-dimethoxybenzyl; pyrrolidinylethylthio Antifungal 16–64 (vs. C. albicans)

Key Observations :

  • The 3,4-dimethoxybenzyl group, present in both the target compound and pyrimidine analogs (4b , 5c ), enhances lipophilicity and likely improves membrane penetration. This substituent correlates with moderate-to-high antimicrobial activity in pyrimidines .
  • The 3,4,5-trimethylpyrazole group in the target compound may confer metabolic stability compared to sulfur-containing side chains (e.g., thiouracil or thioether groups in pyrimidines).
  • The target compound’s amide linkage may offer greater stability .

Research Findings and Mechanistic Insights

Antimicrobial Activity of Pyrimidine Analogs
  • Compounds 4b and 5c demonstrated MIC values of 8–32 μg/mL against Gram-positive bacteria (Staphylococcus aureus) and 16–64 μg/mL against fungi (Candida albicans). Their activity is attributed to interference with microbial DNA/RNA synthesis or membrane integrity .
  • The diethylaminoethylthio group in 4b enhances solubility in polar environments, while the pyrrolidinylethylthio group in 5c improves binding to fungal ergosterol biosynthesis enzymes .
Hypothesized Activity of the Target Compound

While direct data on this compound is lacking, its structural features suggest:

  • Enhanced Metabolic Stability : The pyrazole and amide groups may reduce susceptibility to hepatic CYP450 metabolism compared to thioether-containing pyrimidines.
  • Potential Dual Activity: The nicotinamide core could modulate NAD⁺-dependent pathways (e.g., anti-inflammatory or anticancer effects), while the 3,4-dimethoxybenzyl group may retain antimicrobial properties .

Biological Activity

N-(3,4-dimethoxybenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural components:

  • Nicotinamide Moiety : Known for its role in various biological processes including energy metabolism.
  • Pyrazole Ring : Associated with diverse biological activities such as anti-inflammatory and anticancer properties.
  • Dimethoxybenzyl Group : May enhance lipophilicity and receptor binding affinity.

The molecular formula of this compound is C19H24N4O3C_{19}H_{24}N_4O_3, with a molecular weight of approximately 356.42 g/mol.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Mechanism of Action : It has been suggested that the compound may inhibit the mTOR pathway, which plays a crucial role in cell growth and proliferation. This inhibition can lead to increased autophagy and reduced tumor growth .
  • Case Study : In a study involving pancreatic cancer cells (MIA PaCa-2), related compounds demonstrated submicromolar antiproliferative activity and enhanced metabolic stability .

Anti-inflammatory Effects

The presence of the pyrazole moiety is linked to anti-inflammatory activities. Research indicates that derivatives of pyrazole can modulate inflammatory pathways by interacting with specific receptors involved in inflammation:

  • Receptor Interaction : Preliminary data suggest interactions with receptors that mediate inflammatory responses, potentially leading to therapeutic applications in inflammatory diseases.

Insecticidal Activity

The compound shows promise as an insecticide due to its structural features:

  • Efficacy Against Pests : Studies have reported moderate to high insecticidal activity against pests such as Tetranychus cinnabarinus and Plutella xylostella at varying concentrations.

Comparative Analysis

A comparative analysis of similar compounds reveals insights into their biological activities:

Compound NameStructureBiological Activity
N-(4-methoxybenzyl)-6-(3,4-dimethylpyrazol-1-yl)nicotinamideStructureLower activity due to reduced steric hindrance
N-(2-ethoxybenzyl)-6-(3,4,5-trimethylpyrazol-1-yl)nicotinamideStructurePotentially different activity due to structural variation
This compoundStructureSignificant anticancer and anti-inflammatory properties

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield?

The synthesis of nicotinamide derivatives typically involves multi-step reactions, including coupling of the pyrazole and dimethoxybenzyl moieties to the nicotinamide core. Key steps include:

  • Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) to link the dimethoxybenzylamine to the nicotinoyl chloride intermediate .
  • Heterocyclic substitution : Introduce the trimethylpyrazole group via nucleophilic aromatic substitution under reflux in polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) is recommended to isolate the final product. Monitor purity via TLC (Rf ~0.4 in ethyl acetate/hexane 1:1) .

Q. Critical parameters :

  • Temperature control during pyrazole substitution to avoid side reactions.
  • Use of anhydrous conditions to prevent hydrolysis of intermediates.

Q. How is the structural integrity of this compound confirmed post-synthesis?

A combination of spectroscopic and analytical methods is essential:

Technique Key Data Purpose
1H/13C-NMR - Aromatic protons (δ 6.7–8.2 ppm for pyrazole/nicotinamide).
- Methoxy groups (δ 3.8–3.9 ppm).
- Methyl groups on pyrazole (δ 2.1–2.3 ppm).
Confirm substitution patterns and absence of unreacted intermediates .
IR Spectroscopy - C=O stretch (~1650 cm⁻¹).
- N-H bend (~1550 cm⁻¹).
Verify amide bond formation and pyrazole ring .
Mass Spectrometry Molecular ion peak at m/z 380.4 (C21H24N4O3) .Validate molecular weight.

Advanced Research Questions

Q. What challenges arise in crystallizing this compound, and how can X-ray diffraction parameters be optimized?

Crystallization challenges include:

  • Low solubility : Use mixed solvents (e.g., ethanol/dichloromethane) for slow evaporation.
  • Twinned crystals : Optimize cooling rates (0.5°C/hour) and use seeding techniques .

For X-ray analysis:

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
  • Refinement : Employ SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters for non-H atoms. Hydrogen bonds (e.g., N-H···O=C) stabilize dimeric structures, as seen in related nicotinamide derivatives .

Q. Key metrics :

  • R1 < 0.05 for high-resolution data.
  • Check for disorder in methoxy or pyrazole groups using PLATON .

Q. How do structural modifications (e.g., substituent changes) affect biological activity?

Case study : Replacing the 3,4-dimethoxybenzyl group with a fluorophenyl moiety (as in related compounds) reduces antioxidant activity but enhances kinase inhibition .

Q. Methodology for SAR studies :

  • Synthesis : Prepare analogs with variations in pyrazole methyl groups or benzyl substituents.
  • Assays :
    • Anticancer: MTT assay against HeLa or MCF-7 cells (IC50 comparison).
    • Antimicrobial: Broth microdilution (MIC values against S. aureus or E. coli).
  • Computational modeling : Dock analogs into target proteins (e.g., COX-2 or EGFR) using AutoDock Vina. Correlate binding scores (ΔG) with experimental IC50 .

Q. How can discrepancies in biological activity data across studies be resolved?

Common sources of contradiction:

  • Purity differences : Validate compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient).
  • Assay conditions : Standardize protocols (e.g., serum-free media for cytotoxicity assays to avoid protein binding artifacts) .
  • Cell line variability : Use authenticated lines (e.g., ATCC) and include positive controls (e.g., doxorubicin for cytotoxicity).

Statistical analysis : Perform dose-response curves in triplicate and calculate IC50 using GraphPad Prism (nonlinear regression model) .

Q. What strategies are recommended for studying metabolite formation and toxicity?

  • In vitro metabolism : Incubate with liver microsomes (human or rat) and identify metabolites via LC-MS/MS. Monitor demethylation of methoxy groups (common Phase I reaction) .
  • Toxicity screening :
    • Acute toxicity: OECD Guideline 423 in rodent models (dose range: 50–300 mg/kg).
    • Genotoxicity: Ames test (TA98 strain ± S9 metabolic activation) .

Q. How can computational modeling predict interaction mechanisms with biological targets?

  • Target identification : Use SwissTargetPrediction to prioritize kinases or GPCRs.
  • MD simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze hydrogen bonds (e.g., between nicotinamide C=O and ATP-binding pocket residues) .
  • Free energy calculations : Use MM-PBSA to quantify contributions of hydrophobic (pyrazole) and polar (methoxy) groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.